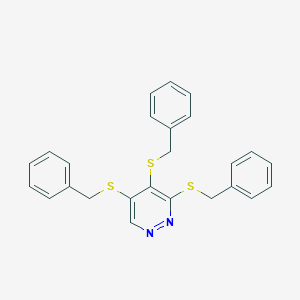

3,4,5-Tris(benzylsulfanyl)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

5788-56-7 |

|---|---|

Molecular Formula |

C25H22N2S3 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

3,4,5-tris(benzylsulfanyl)pyridazine |

InChI |

InChI=1S/C25H22N2S3/c1-4-10-20(11-5-1)17-28-23-16-26-27-25(30-19-22-14-8-3-9-15-22)24(23)29-18-21-12-6-2-7-13-21/h1-16H,17-19H2 |

InChI Key |

YVNKYYPQJATQTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 3,4,5 Tris Benzylsulfanyl Pyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3,4,5-Tris(benzylsulfanyl)pyridazine are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) groups and the methylene protons of the bridging CH₂S units.

The aromatic protons of the three benzylsulfanyl groups are anticipated to appear in the region of δ 7.0-7.5 ppm . This region will likely present as a complex multiplet due to the overlapping signals of the ortho, meta, and para protons of the three phenyl rings. Based on data for similar benzyl-sulfur compounds, the chemical shifts for these protons can be approximated as follows:

Ortho-protons (H-2', H-6'): These protons are expected to be the most deshielded due to their proximity to the electron-withdrawing sulfur atom and the aromatic ring current.

Meta-protons (H-3', H-5'): These protons are expected to resonate at a slightly upfield position compared to the ortho-protons.

Para-proton (H-4'): This proton is typically the most shielded of the aromatic protons.

The methylene protons (-S-CH₂-Ph) are expected to give rise to singlets, as they lack adjacent protons for spin-spin coupling. Due to the different electronic environments at positions 3, 4, and 5 of the pyridazine (B1198779) ring, three distinct singlets are predicted. Based on data for compounds like benzyl methyl sulfide and benzyl mercaptan, these signals are expected in the range of δ 3.5-4.5 ppm . The singlet corresponding to the methylene group at the 4-position may be slightly downfield compared to those at the 3- and 5-positions due to the anisotropic effect of the two adjacent nitrogen atoms in the pyridazine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (15H) | 7.0 - 7.5 | Multiplet |

| Methylene Protons (C4-CH₂) | ~4.3 - 4.5 | Singlet |

| Methylene Protons (C3/C5-CH₂) | ~3.5 - 4.2 | Singlet |

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

The aromatic carbons of the benzyl groups are expected to resonate in the typical aromatic region of δ 125-140 ppm . The ipso-carbon (C-1'), attached to the sulfur, is expected to be found around δ 137-140 ppm. The other aromatic carbons (C-2' to C-6') will appear in the range of δ 127-129 ppm.

The aliphatic methylene carbons (-S-CH₂-Ph) are predicted to appear in the range of δ 30-40 ppm . Similar to the proton signals, three distinct signals are expected for the three methylene carbons due to their different electronic environments on the pyridazine ring.

The pyridazine ring carbons are expected to be significantly deshielded. Based on data for substituted pyridazines, the C3, C4, and C5 carbons are likely to appear in the range of δ 140-160 ppm . The exact chemical shifts will be influenced by the electron-donating effect of the benzylsulfanyl substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridazine C3, C4, C5 | 140 - 160 |

| Aromatic C1' (ipso) | 137 - 140 |

| Aromatic C2'/C6', C3'/C5', C4' | 127 - 129 |

| Methylene Carbons (-S-CH₂-Ph) | 30 - 40 |

To unequivocally confirm the structure of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. In this molecule, it would primarily show the coupling between the ortho, meta, and para protons within each benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the methylene proton signals to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

The pyridazine ring has a set of characteristic vibrational modes. Based on studies of 3,4,5-trichloropyridazine (B3021642) and other pyridazine derivatives, the following key vibrations are expected researchgate.net:

C=N stretching vibrations: These are typically observed in the region of 1550-1650 cm⁻¹ .

C-C stretching vibrations: These will appear in the aromatic stretching region of 1400-1500 cm⁻¹ .

Ring breathing modes: These are collective vibrations of the entire ring and are often found in the fingerprint region, typically below 1000 cm⁻¹.

C-H in-plane and out-of-plane bending vibrations: Although there are no C-H bonds directly on the substituted pyridazine ring in this molecule, the presence of the substituents will influence the ring's vibrational modes.

The benzylsulfanyl groups will give rise to several characteristic vibrational bands. Data from benzyl mercaptan and related compounds are used for these predictions nih.govchemicalbook.com.

Aromatic C-H stretching: These vibrations are expected to appear just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

Aliphatic C-H stretching: The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations in the region of 2850-2960 cm⁻¹ .

Aromatic C=C stretching: These will result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹ . This band can sometimes be difficult to distinguish in a complex spectrum.

CH₂ bending (scissoring): This mode is expected around 1410-1440 cm⁻¹ .

Predicted FT-IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3020 - 3080 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| Pyridazine C=N Stretch | 1550 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₂ Bending | 1410 - 1440 |

| Pyridazine Ring Vibrations | 1000 - 1500 |

| C-S Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

No experimental HRMS data for this compound was found.

Single-Crystal X-ray Diffraction Analysis

No single-crystal X-ray diffraction data has been published for this compound.

Precise Determination of Molecular Geometry and Bond Parameters

Without crystallographic data, a table of bond lengths, bond angles, and torsion angles cannot be generated.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis, π-π Stacking, C-H...π, C-H...S)

An analysis of intermolecular interactions, including Hirshfeld analysis, is not possible without a determined crystal structure.

Advanced Theoretical and Computational Investigations of 3,4,5 Tris Benzylsulfanyl Pyridazine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For a molecule like 3,4,5-Tris(benzylsulfanyl)pyridazine, this process is crucial due to the conformational flexibility of the three benzylsulfanyl groups attached to the pyridazine (B1198779) core. These groups can rotate around the C-S and S-CH₂ bonds, leading to numerous possible conformers.

Computational methods, often employing basis sets like 6-31G(d,p) or 6-311G, are used to explore the potential energy surface of the molecule. researchgate.netnih.gov This exploration identifies local and global energy minima, corresponding to stable conformers. The analysis would reveal the preferred spatial orientation of the benzyl (B1604629) and pyridazine rings, which are often not coplanar due to steric hindrance, as seen in related substituted heterocyclic structures. nih.govmdpi.com The resulting bond lengths, bond angles, and dihedral angles of the most stable conformer provide a foundational understanding of the molecule's structure. For instance, in similar heterocyclic compounds, DFT calculations have shown good agreement between theoretical and experimental values obtained from X-ray diffraction. uomphysics.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comnih.gov

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. In many sulfur-containing aromatic compounds, the HOMO is often localized over the sulfur atoms and the π-system of the rings, indicating these are the primary sites for electrophilic attack. researchgate.netmdpi.com The LUMO is typically distributed over the heterocyclic ring system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com This analysis is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Compounds This table presents typical data ranges for related compounds to illustrate the expected values for this compound.

| Parameter | Typical Value Range (eV) | Significance |

| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 2.5 to 4.5 | Indicates chemical reactivity and stability. nih.gov |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), such as those around nitrogen or oxygen atoms. researchgate.netresearchgate.net

Blue regions denote positive electrostatic potential, representing electron-deficient areas (electrophilic sites), often found around hydrogen atoms. researchgate.netresearchgate.net

Green regions signify neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the two nitrogen atoms of the pyridazine ring, identifying them as sites for protonation and hydrogen bonding. The sulfur atoms of the benzylsulfanyl groups would also contribute to the nucleophilic character. This analysis provides a visual guide to the molecule's intermolecular interaction patterns. nih.gov

Reactivity Descriptors: Ionization Potential, Electron Affinity, Chemical Potential, Hardness, and Electrophilicity Index

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors are derived using Koopmans' theorem.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Potential (μ): The escaping tendency of electrons from a system. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η): The resistance to change in electron distribution. (η = (EHOMO - ELUMO) / 2)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. (ω = μ² / 2η)

These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netmdpi.com For instance, a high electrophilicity index indicates a good electrophile.

Table 2: Calculated Global Reactivity Descriptors for a Benzylsulfanyl-Triazole Scaffold researchgate.net This table shows an example of calculated descriptors for a related molecule, providing a reference for the expected values for this compound.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.454 |

| Electron Affinity (A) | 1.070 |

| Chemical Potential (μ) | -3.262 |

| Hardness (η) | 4.384 |

| Electrophilicity Index (ω) | 1.213 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions, such as π→π* or n→π* transitions, which are common in aromatic and heterocyclic systems. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)

Computational chemistry can also predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (δ). nih.govmdpi.com

This method involves optimizing the molecular geometry using DFT and then performing the GIAO calculation at the same level of theory to compute the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts. The predicted NMR spectra can be compared with experimental data to confirm the proposed structure of this compound. researchgate.netmdpi.com For complex molecules, this can be particularly useful in assigning specific signals to the correct atoms.

Molecular Dynamics Simulations for Conformational Dynamics

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold. nih.govliberty.edu However, the three benzylsulfanyl substituents introduce a significant degree of conformational flexibility. Each benzylsulfanyl group (-S-CH2-Ph) possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous local minima corresponding to different conformers.

A typical MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This is followed by placing the molecule in a simulation box, often with an explicit solvent like water, to mimic physiological conditions. The system is then subjected to a period of equilibration, after which a production run is performed to collect trajectory data. Analysis of this trajectory allows for the characterization of various dynamic properties.

Key Research Findings from Hypothetical MD Simulations:

Table 1: Analysis of Torsional Angles in the Benzylsulfanyl Side Chains

This interactive table presents a hypothetical analysis of the principal dihedral angles within the three benzylsulfanyl groups, which dictate their orientation relative to the pyridazine ring.

| Dihedral Angle | Mean (degrees) | Standard Deviation (degrees) | Predominant Conformations (degrees) |

| C4-C5-S-C(benzyl) | 85.2 | 25.1 | -90, 90 |

| C5-S-C(benzyl)-C(phenyl) | 175.3 | 15.8 | 180 (anti) |

| C3-C4-S-C(benzyl) | -88.9 | 28.4 | -90, 90 |

| C4-S-C(benzyl)-C(phenyl) | -170.1 | 18.2 | -175 (anti) |

| C(pyridazine)-C3-S-C(benzyl) | 92.1 | 26.7 | -90, 90 |

| C3-S-C(benzyl)-C(phenyl) | 178.9 | 16.5 | 180 (anti) |

The data in Table 1 would suggest that the rotation around the S-C(benzyl) bond is relatively free, allowing the phenyl rings to adopt various orientations. However, the C(pyridazine)-S bond would likely exhibit more restricted rotation due to steric hindrance from the adjacent substituents.

Table 2: Global Molecular Properties from MD Simulation

| Property | Average Value | Fluctuation (RMSF) | Interpretation |

| Radius of Gyration (Rg) | 6.8 Å | 0.5 Å | Indicates a relatively compact but fluctuating molecular shape. |

| Solvent Accessible Surface Area (SASA) | 450 Ų | 30 Ų | Reflects the exposure of the molecule to the solvent, with fluctuations indicating conformational changes. |

| End-to-End Distance (C4-phenyl to C5-phenyl) | 12.5 Å | 2.1 Å | Shows significant flexibility and distance variation between the terminal phenyl groups. |

The root mean square fluctuation (RMSF) values would highlight the most flexible regions of the molecule. Unsurprisingly, the terminal phenyl rings of the benzylsulfanyl groups would be expected to exhibit the highest RMSF values, indicating their significant motional freedom. The pyridazine core, in contrast, would show minimal fluctuation, confirming its role as a rigid anchor.

These hypothetical MD simulation results would collectively paint a picture of this compound as a molecule with a stable heterocyclic core and highly dynamic "arms." The conformational flexibility endowed by the benzylsulfanyl groups would likely be a key determinant of its chemical and biological properties, allowing it to adapt its shape to fit into binding pockets or to participate in various intermolecular interactions. Further computational studies, such as docking simulations with specific protein targets, could build upon these conformational insights. mdpi.comnih.gov

Reactivity Profiles and Chemical Derivatization of 3,4,5 Tris Benzylsulfanyl Pyridazine

Reactions at the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is characterized by its π-deficient nature. This electronic property significantly influences its reactivity, particularly in aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) reactions are characteristic of aromatic compounds. However, the pyridazine nucleus is generally resistant to such reactions. researchgate.net The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards electrophilic attack, making these substitutions challenging compared to benzene and other electron-rich aromatic systems. libretexts.orglibretexts.org For an electrophilic substitution to occur on a pyridazine ring, the presence of strong activating groups is typically required. researchgate.net In the case of 3,4,5-Tris(benzylsulfanyl)pyridazine, the benzylsulfanyl groups are weakly activating. However, the deactivating effect of the two nitrogen atoms in the pyridazine ring is expected to dominate, making electrophilic aromatic substitution on the pyridazine core of this specific compound unlikely under standard conditions.

| Reaction Type | Reactivity of Pyridazine Core | Influencing Factors | Expected Outcome for this compound |

| Nitration | Low | Highly acidic and harsh conditions required. | No reaction or decomposition. |

| Halogenation | Low | Requires high temperatures or strong Lewis acid catalysts. | No reaction or low yield of substituted product. |

| Friedel-Crafts Alkylation/Acylation | Very Low | Generally unsuccessful due to the deactivating effect of the nitrogen atoms and complexation of the Lewis acid catalyst with the nitrogen lone pairs. | No reaction. |

In contrast to their resistance towards electrophilic attack, pyridazines and other electron-poor heteroaromatics are susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.govnih.govmasterorganicchemistry.com The electron-withdrawing nature of the nitrogen atoms facilitates the attack of nucleophiles on the ring carbons. For pyridazine derivatives, nucleophilic substitution is a common and synthetically useful reaction. nih.govmdpi.com In this compound, the benzylsulfanyl groups are potential leaving groups, especially if activated. However, without a strongly activating group elsewhere on the ring, direct nucleophilic substitution of a benzylsulfanyl group would require harsh conditions. More commonly, SNAr reactions on pyridazines involve the displacement of a halide or other good leaving group.

| Nucleophile | Potential Reaction Site | Conditions | Potential Product |

| Amines | C-3, C-4, C-5, C-6 | Elevated temperatures, presence of a good leaving group. | Aminopyridazine derivative. |

| Alkoxides | C-3, C-4, C-5, C-6 | Basic conditions, presence of a good leaving group. | Alkoxypyridazine derivative. |

| Thiolates | C-3, C-4, C-5, C-6 | Basic conditions, presence of a good leaving group. | Thioether pyridazine derivative. |

Transformations Involving the Benzylsulfanyl Moieties

The three benzylsulfanyl groups in this compound offer a range of possibilities for chemical modification. These transformations can be used to introduce new functional groups and modulate the electronic and steric properties of the molecule.

The sulfur atoms in the benzylsulfanyl groups are readily susceptible to oxidation. Treatment with oxidizing agents can convert the thioethers into the corresponding sulfoxides and subsequently to sulfones. The extent of oxidation can be controlled by the choice of oxidant and reaction conditions.

| Oxidizing Agent | Product | Typical Conditions |

| Hydrogen peroxide (H₂O₂) | Sulfoxide (B87167) or Sulfone | Acetic acid, room temperature to reflux. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Dichloromethane, 0 °C to room temperature. |

| Potassium permanganate (KMnO₄) | Sulfone | Acetone/water, controlled temperature. |

This transformation is significant as it can alter the electronic properties of the substituents from electron-donating (sulfide) to electron-withdrawing (sulfoxide and sulfone), which in turn would affect the reactivity of the pyridazine ring.

The benzylsulfanyl groups can be removed through desulfurization reactions, leading to the formation of a C-H bond. This can be a useful strategy to obtain pyridazine derivatives with a different substitution pattern. Common reagents for desulfurization include Raney nickel.

| Reagent | Product | Typical Conditions |

| Raney Nickel | Pyridazine | Ethanol, reflux. |

| Nickel Boride | Pyridazine | Methanol (B129727)/THF, room temperature. |

The carbon-sulfur bonds in the benzylsulfanyl moieties can be cleaved under specific conditions. Reductive cleavage, for instance, can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) to yield the corresponding thiol and toluene. Alternatively, other methods might allow for the selective removal or transformation of one or more of the benzylsulfanyl groups.

| Reaction Type | Reagents | Products |

| Reductive Cleavage | Sodium in liquid ammonia | Pyridazine-3,4,5-trithiol and Toluene |

| Hydrogenolysis | H₂, Pd/C | Pyridazine and Toluene |

Derivatization Strategies for Enhancing Specific Chemical Properties

Formation of Fused Pyridazine Systems via Further Cyclizations (e.g., triazolo-pyridazines, pyrazolo-pyridazines):No literature could be located that describes the use of this compound as a precursor for the synthesis of fused pyridazine systems such as triazolo-pyridazines or pyrazolo-pyridazines.

General synthetic routes and reactivity patterns for various other pyridazine derivatives are well-documented in chemical literature. These often involve nucleophilic substitution of halogenated pyridazines to introduce sulfur-containing moieties, and subsequent cyclization reactions to form fused heterocyclic systems. However, these general principles cannot be specifically applied to "this compound" without experimental data or scholarly publications on the compound itself.

Therefore, the generation of a scientifically accurate and informative article focusing solely on the chemical compound “this compound” is not feasible at this time due to the lack of available research findings.

Table of Compounds Mentioned

Since no specific reactions or related compounds for "this compound" could be identified, a table of mentioned compounds cannot be generated.

No Scientific Literature Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific databases and literature, no specific information was found regarding the coordination chemistry of the compound this compound.

The performed searches aimed to retrieve data on the following aspects as requested:

Ligand Properties and Coordination Modes: Including investigations into the nitrogen-donor capabilities of the pyridazine ring, the sulfur-donor capabilities of the benzylsulfanyl groups, and potential multidentate chelation or bridging behavior.

Synthesis and Characterization of Metal Complexes: Focusing on the preparation of transition metal complexes with this ligand and their structural characterization, particularly through X-ray crystallography.

The search results did not yield any publications, articles, or database entries that specifically discuss the synthesis of metal complexes with this compound or detail its behavior as a ligand in coordination chemistry.

While the search provided information on the coordination chemistry of other related pyridazine derivatives and ligands containing nitrogen and sulfur donor atoms, the strict requirement to focus solely on this compound prevents the inclusion of this information as it would fall outside the specified scope.

Therefore, the requested article on the coordination chemistry of this compound cannot be generated at this time due to the absence of relevant scientific findings in the public domain. Further experimental research would be required to elucidate the properties and behaviors outlined in the requested article structure.

Coordination Chemistry of 3,4,5 Tris Benzylsulfanyl Pyridazine

Electronic Structure and Bonding in Metal Complexes

The exploration of the electronic structure and bonding in metal complexes is fundamental to understanding their reactivity, magnetic properties, and spectroscopic characteristics. Typically, this involves a combination of theoretical modeling and experimental verification.

Ligand Field Theory and Molecular Orbital Analysis of Metal-Ligand Interactions

Ligand Field Theory (LFT) provides a framework for describing the electronic structure of coordination compounds by considering the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.org This theory, an extension of crystal field theory and molecular orbital theory, explains the splitting of d-orbitals into different energy levels upon complexation. wikipedia.org The magnitude of this splitting (Δ) depends on the nature of the metal ion, its oxidation state, and the field strength of the ligands.

A Molecular Orbital (MO) analysis would provide a more comprehensive picture of the bonding by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. For a hypothetical complex of 3,4,5-Tris(benzylsulfanyl)pyridazine, this analysis would involve evaluating the σ- and π-bonding interactions between the pyridazine (B1198779) ring's nitrogen atoms and the sulfur atoms of the benzylsulfanyl groups with a central metal ion. The relative energies of the ligand's frontier orbitals (HOMO and LUMO) and the metal's d-orbitals would dictate the nature and strength of these bonds. However, without experimental or computational data, any such analysis remains purely speculative.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR for paramagnetic complexes)

The formation of a metal complex with this compound is expected to produce distinct spectroscopic signatures.

UV-Vis Spectroscopy: The electronic absorption spectra of such complexes would likely exhibit bands corresponding to several types of electronic transitions. These could include π → π* and n → π* transitions within the pyridazine ligand, potentially shifted upon coordination. researchgate.net More significantly, the formation of metal-ligand bonds would give rise to charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), which are often responsible for the color of transition metal complexes. researchgate.netnih.gov The energy of these bands provides valuable information about the electronic structure of the complex.

EPR Spectroscopy: For complexes formed with paramagnetic metal ions (i.e., those with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool. nih.gov The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electrons and can reveal details about the nature of the metal-ligand bonding and the geometry of the complex. nih.gov

In the absence of any published studies on the coordination of this compound, the specific spectroscopic data for its metal complexes cannot be presented. The synthesis and characterization of such complexes would be a novel area of research, opening the door to understanding the electronic properties of this particular ligand in a coordination environment.

Supramolecular Assemblies and Host Guest Chemistry Involving 3,4,5 Tris Benzylsulfanyl Pyridazine

Non-Covalent Interactions Driving Self-Assembly

The self-assembly of 3,4,5-Tris(benzylsulfanyl)pyridazine into well-defined supramolecular structures is primarily driven by a combination of weak intermolecular forces. These interactions, though individually modest in strength, collectively contribute to the thermodynamic stability of the resulting assemblies.

C-H...π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are recognized as significant forces in the stabilization of supramolecular structures researchgate.net. For this compound, the numerous C-H bonds of the benzyl (B1604629) groups can interact with the electron-rich faces of both the pyridazine (B1198779) and phenyl rings of neighboring molecules. These interactions play a crucial role in guiding the three-dimensional arrangement of molecules in the crystal lattice researchgate.net.

Design and Synthesis of Supramolecular Architectures

The predictable nature of non-covalent interactions allows for the rational design of supramolecular structures based on this compound through the principles of crystal engineering.

Crystal engineering aims to design and synthesize functional solid-state structures with desired properties based on an understanding of intermolecular interactions acs.org. For this compound, controlling the crystallization conditions (e.g., solvent, temperature, concentration) can potentially lead to different polymorphic forms or co-crystals with distinct packing arrangements and properties. The flexible benzylsulfanyl groups can adopt various conformations, which, combined with the array of possible non-covalent interactions, suggests a rich polymorphic landscape. By systematically studying the influence of steric and electronic factors on the crystal packing of substituted pyridazines, it is possible to gain control over the resulting solid-state architectures acs.org.

Depending on the directionality and strength of the non-covalent interactions, this compound could assemble into either discrete supramolecular entities or extended polymeric chains and networks. For instance, strong, directional interactions like hydrogen bonds might favor the formation of one- or two-dimensional polymeric structures. In contrast, less directional forces like van der Waals interactions might lead to the formation of discrete, closed oligomeric structures. The self-assembly of other pyridazine-based ligands has been shown to form complex supramolecular structures, such as [2x2] grids, demonstrating the potential of the pyridazine core to direct the formation of well-defined architectures nih.gov. The interplay between the various interactions will ultimately determine the dimensionality and topology of the resulting supramolecular assembly.

Host-Guest Complexation Studies7.3.1. Investigation of Binding with Complementary Organic Molecules7.3.2. Quantification of Binding Constants and Thermodynamics of Association

Further research would be required to be conducted on This compound to determine its properties and potential applications in the field of supramolecular chemistry.

Future Research Directions and Advanced Materials Applications of 3,4,5 Tris Benzylsulfanyl Pyridazine and Its Derivatives

Potential in Organic Electronic Materials

The field of organic electronics is continually seeking new molecules with tunable electronic properties for use in a variety of devices. The pyridazine (B1198779) core is known for its electron-accepting character, a desirable trait for n-type materials in organic electronic devices. mdpi.com The strategic placement of benzylsulfanyl substituents could modulate these electronic properties, opening up avenues for its use in several applications.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and the development of new, efficient materials is crucial for their advancement. rsc.orgrsc.org Pyridazine derivatives have been investigated as components of OLEDs, often serving as electron-transporting or host materials due to their electron-deficient nature. mdpi.comliberty.edu For instance, pyridazine-based iridium (III) complexes have shown promise in phosphorescent OLEDs. liberty.edu

Future research should focus on the synthesis and characterization of 3,4,5-Tris(benzylsulfanyl)pyridazine and its derivatives for their potential application in OLEDs. The benzylsulfanyl groups, with their potential to influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, could lead to materials with tailored charge injection and transport properties. mdpi.com The investigation of their photophysical properties, such as fluorescence and phosphorescence, will be critical in determining their suitability as emitters. Furthermore, their thermal stability, a key requirement for OLED materials, should be thoroughly assessed. mdpi.com

A key area of investigation would be its potential as a host material for phosphorescent emitters. The triplet energy level of the host must be higher than that of the dopant to ensure efficient energy transfer. Computational studies could initially predict the triplet energy of this compound, followed by experimental verification.

The unique electronic characteristics of pyridazine derivatives also make them interesting candidates for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In OPVs, the electron-accepting pyridazine core could be paired with a suitable electron-donating material to create an efficient bulk heterojunction. The benzylsulfanyl groups could enhance solubility and influence the morphology of the active layer, which are critical factors for device performance.

For OFETs, the ability of the material to transport charge carriers (electrons or holes) is paramount. Thiophene-based materials, which also contain sulfur, are widely used in OFETs due to their excellent charge transport properties. juniperpublishers.com The presence of thioether linkages in this compound suggests that it might exhibit favorable intermolecular interactions for charge transport. Future work should involve the fabrication and characterization of OFET devices to measure key parameters like charge carrier mobility and on/off ratio.

Development of Chemo/Biosensors Based on Coordination or Supramolecular Properties

The pyridazine ring, with its two adjacent nitrogen atoms, and the sulfur atoms of the benzylsulfanyl groups, provide multiple sites for coordination with metal ions. This makes this compound a promising platform for the development of chemosensors. nih.govnih.gov The binding of a metal ion could lead to a detectable change in the compound's photophysical properties, such as a shift in its absorption or emission spectrum, or a change in fluorescence intensity. nih.gov

Future research should explore the coordination chemistry of this compound with a variety of metal ions. The selectivity and sensitivity of the compound towards specific ions could be tuned by modifying the substituents on the benzyl (B1604629) groups. For example, the introduction of other donor atoms could create a specific binding pocket for a target ion. The development of fluorescent chemosensors is a particularly attractive direction, given their high sensitivity.

Furthermore, the potential for this compound to form supramolecular assemblies through non-covalent interactions could be exploited for the development of novel sensors. For instance, the formation of aggregates upon binding to an analyte could lead to a measurable optical response.

Exploration in Advanced Catalysis Applications

The nitrogen and sulfur atoms in this compound make it an interesting candidate as a ligand in coordination chemistry and catalysis. rsc.org While sulfur can sometimes act as a catalyst poison, it can also be a key component of a ligand that modulates the electronic and steric properties of a metal center, leading to enhanced catalytic activity and selectivity. acs.org

Future research should investigate the coordination of this compound with various transition metals and explore the catalytic activity of the resulting complexes in a range of organic transformations. For example, its potential as a ligand in cross-coupling reactions, hydrogenations, or oxidations could be explored. The flexibility of the benzylsulfanyl groups could allow the ligand to adapt to the coordination requirements of different metals and substrates.

Computational Materials Design and High-Throughput Screening for Novel Properties

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the properties of new materials before their synthesis. gsconlinepress.comresearchgate.net These methods can be used to calculate the electronic properties of this compound and its derivatives, such as their HOMO/LUMO levels, ionization potentials, and electron affinities. This information can guide the design of new molecules with optimized properties for specific applications.

High-throughput screening, both computational and experimental, could be employed to rapidly evaluate a large library of derivatives of this compound. By systematically varying the substituents on the benzyl groups, it may be possible to identify new compounds with enhanced performance in OLEDs, OPVs, or as sensors. This approach would accelerate the discovery of new materials based on the this compound scaffold.

Comparative Studies with Other Poly(alkyl/aryl)sulfanyl Pyridazines

To fully understand the structure-property relationships of this class of compounds, it is essential to conduct comparative studies with other poly(alkyl/aryl)sulfanyl pyridazines. By synthesizing a series of compounds with different alkyl or aryl groups attached to the sulfur atoms, it will be possible to systematically investigate the effect of these substituents on the electronic, optical, and electrochemical properties of the materials.

For example, comparing the properties of this compound with its methylsulfanyl or phenylsulfanyl analogues would provide valuable insights into the role of the benzyl group. These studies would help to establish design principles for the development of new pyridazine-based materials with tailored properties for a wide range of applications.

Q & A

Q. What are the common synthetic routes for 3,4,5-Tris(benzylsulfanyl)pyridazine?

The compound is typically synthesized via nucleophilic substitution. For example, 2-nitropentachlorobutadiene reacts with benzyl mercaptan in ethanol under alkaline conditions (NaOH) at room temperature. The reaction mixture is stirred for 2–3 hours, followed by extraction with chloroform and purification via silica gel column chromatography . Yield optimization requires controlled stoichiometry (e.g., 3:1 molar ratio of benzyl mercaptan to nitrobutadiene derivatives) and slow crystallization from ethanol.

Q. What characterization techniques are essential for confirming the structure of tris(benzylsulfanyl) derivatives?

Key methods include:

- NMR spectroscopy to confirm benzylsulfanyl group integration and pyridazine ring protons.

- Mass spectrometry (e.g., exact mass analysis) to verify molecular weight (e.g., m/z 534.53 for C25H21Cl2NO2S3 derivatives) .

- X-ray crystallography to resolve regioisomerism and torsion angles (e.g., C4–C3–C2–C1 = 75.3° in related compounds) .

Q. How can reaction solvents and conditions optimize the yield of tris(benzylsulfanyl)pyridazine?

Ethanol is preferred for its polarity and miscibility with benzyl mercaptan. Alkaline conditions (e.g., NaOH) facilitate deprotonation of thiol groups, enhancing nucleophilic attack. Room-temperature reactions minimize side products like disulfides. Post-reaction purification via column chromatography (silica gel, chloroform/ethanol eluent) improves purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve regioisomerism in tris(benzylsulfanyl) derivatives?

Single-crystal X-ray diffraction confirms molecular geometry by analyzing bond lengths, angles, and torsion angles. For example, in 2,4,4-Tris(benzylsulfanyl)-1,1-dichloro-3-nitrobuta-1,3-diene, the cisoid but non-planar conformation (torsion angle = 75.3°) and phenyl ring inclinations (61.9–85.9°) differentiate regioisomers. Refinement parameters (e.g., R = 0.066, wR = 0.045) ensure accuracy .

Q. How should researchers address contradictory spectroscopic data during structural determination?

Discrepancies between initial spectroscopic assignments and crystallographic data (e.g., misassigned substitution positions) require iterative refinement. For instance, highlights a case where X-ray analysis corrected a proposed 1,1,4-substitution to 1,1,3-regioisomerism. Cross-validation with DFT calculations or 2D NMR (e.g., NOESY) can further resolve ambiguities .

Q. What experimental designs are effective for evaluating bioactivity in tris(benzylsulfanyl)pyridazine derivatives?

- Antiviral assays : Measure IC50 against viral strains (e.g., HIV-1) using cell-based models, as demonstrated for pyrimidine analogs .

- Antimicrobial screening : Use microdilution methods (e.g., MIC determination) against Mycobacterium tuberculosis or resistant bacteria, referencing thiazine derivatives .

- Cytotoxicity profiling : Employ MTT assays on human cell lines to assess selectivity indices.

Q. How can computational methods predict electronic properties or binding interactions?

- Docking studies : Use software like AutoDock to simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular dynamics : Assess stability of ligand-protein complexes over nanosecond timescales.

Q. What strategies improve the stability of tris(benzylsulfanyl)pyridazine in solution?

Q. How do non-planar conformations impact the physicochemical properties of these compounds?

Torsional strain from non-planar butadiene backbones (e.g., 75.3° torsion angle) reduces conjugation, altering UV-Vis absorption profiles and redox potentials. This strain may also enhance bioactivity by enabling unique protein-binding modes .

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

- Conduct reactions under Schlenk line or glovebox conditions.

- Use degassed solvents and syringe techniques for reagent transfer.

- Monitor reaction progress via TLC with fluorescent indicators to minimize air exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.